Ethylidene dicoumarol
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Overview
Description
Ethylidene dicoumarol is a coumarin-like compound known for its anticoagulant properties. . This compound has been studied for its potential therapeutic applications, particularly in the field of anticoagulation.
Preparation Methods
Ethylidene dicoumarol can be synthesized through various methods. One common synthetic route involves the reaction of 4-hydroxycoumarin with aldehyde derivatives in the presence of a catalyst. For example, Zn(Proline)2 has been used as a recyclable Lewis acid catalyst for the preparation of dicoumarol derivatives . The reaction conditions typically involve mild temperatures and a solvent such as ethanol or methanol. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ethylidene dicoumarol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethylidene dicoumarol has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemistry of coumarins and their derivatives.
Medicine: Its anticoagulant properties make it a candidate for developing new anticoagulant drugs.
Industry: It is used in the synthesis of other coumarin derivatives and as a reagent in various chemical processes.
Mechanism of Action
Ethylidene dicoumarol exerts its effects by inhibiting vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition leads to a depletion of active vitamin K in the blood, preventing the formation of active prothrombin and other coagulation factors . The molecular targets include vitamin K-dependent coagulation factors such as prothrombin and factors VII, IX, and X.
Comparison with Similar Compounds
Ethylidene dicoumarol is similar to other coumarin derivatives, such as dicoumarol and warfarin. it has unique properties that distinguish it from these compounds:
Dicoumarol: Like this compound, dicoumarol is an anticoagulant that inhibits vitamin K epoxide reductase. this compound may have different pharmacokinetic properties and biological activities.
Warfarin: Warfarin is a widely used anticoagulant that also inhibits vitamin K epoxide reductase. This compound may offer advantages in terms of its synthesis and potential for developing new derivatives with improved properties.
Similar compounds include:
- Dicoumarol
- Warfarin
- Other 4-hydroxycoumarin derivatives
This compound’s unique combination of chemical properties and biological activities makes it a valuable compound for further research and development.
Properties
CAS No. |
1821-16-5 |
---|---|
Molecular Formula |
C20H14O6 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-hydroxy-3-[1-(4-hydroxy-2-oxochromen-3-yl)ethyl]chromen-2-one |
InChI |
InChI=1S/C20H14O6/c1-10(15-17(21)11-6-2-4-8-13(11)25-19(15)23)16-18(22)12-7-3-5-9-14(12)26-20(16)24/h2-10,21-22H,1H3 |
InChI Key |
CPDOMNNHJSTWKL-UHFFFAOYSA-N |
SMILES |
CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Canonical SMILES |
CC(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O |
Origin of Product |
United States |
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